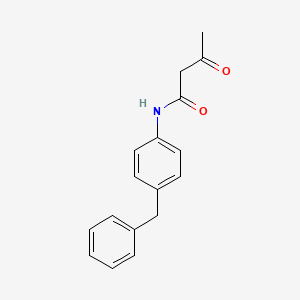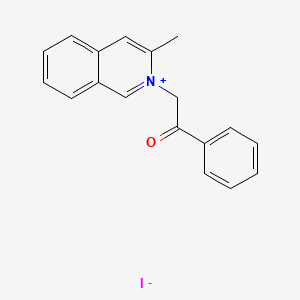
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline is a quinoline derivative with the molecular formula C18H16BrNO and a molecular weight of 342.23 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxy group at the 2nd position, and a phenylmethyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 6-bromoquinoline with ethyl iodide in the presence of a base to introduce the ethoxy group at the 2nd position. Subsequently, the phenylmethyl group can be introduced at the 3rd position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield the corresponding amino derivative .
-
Oxidation Reactions: : The ethoxy group at the 2nd position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction Reactions: : The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Scientific Research Applications
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline has several scientific research applications:
-
Medicinal Chemistry: : This compound is used as a building block in the synthesis of various pharmacologically active molecules. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities .
-
Biological Studies: : It is used in biological studies to investigate the mechanism of action of quinoline-based drugs and their interactions with biological targets .
-
Material Science: : Quinoline derivatives are also used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline involves its interaction with specific molecular targets in biological systems. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The presence of the bromine atom and the ethoxy group may enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline can be compared with other quinoline derivatives such as 6-Bromo-2-methoxy-3-(phenylmethyl)quinoline and 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester . While these compounds share a similar quinoline core structure, the presence of different substituents at the 2nd and 3rd positions can significantly influence their chemical and biological properties. For example, the ethoxy group in this compound may enhance its solubility and bioavailability compared to the methoxy or methyl groups in the other compounds .
Conclusion
This compound is a versatile quinoline derivative with significant applications in medicinal chemistry, biological studies, and material science. Its unique chemical structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H16BrNO |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-benzyl-6-bromo-2-ethoxyquinoline |
InChI |
InChI=1S/C18H16BrNO/c1-2-21-18-15(10-13-6-4-3-5-7-13)11-14-12-16(19)8-9-17(14)20-18/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
PLWVALSUIJCHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)








![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)

